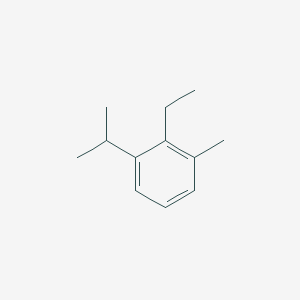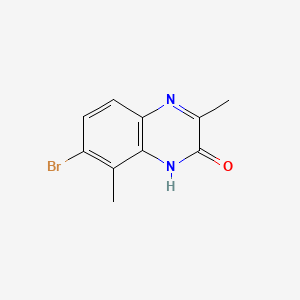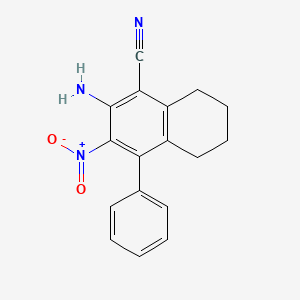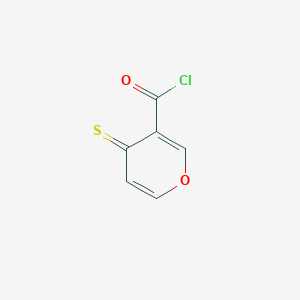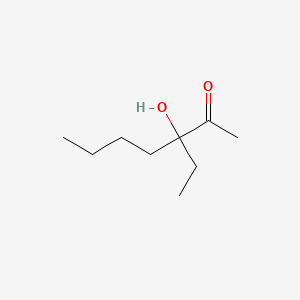
3-Ethyl-3-hydroxy-2-heptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-hydroxy-2-heptanone is an organic compound with the molecular formula C9H18O2 It is a ketone with a hydroxyl group and an ethyl group attached to the third carbon of the heptanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Ethyl-3-hydroxy-2-heptanone can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with an alkyl halide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the reductive condensation of propionaldehyde with butanone. This reaction yields hept-4-en-3-one, which is subsequently hydrogenated to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-hydroxy-2-heptanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-ethyl-2-heptanone or 3-ethyl-2-heptanoic acid.
Reduction: Formation of 3-ethyl-3-hydroxyheptane.
Substitution: Formation of 3-ethyl-3-chloro-2-heptanone.
Applications De Recherche Scientifique
3-Ethyl-3-hydroxy-2-heptanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-hydroxy-2-heptanone involves its interaction with various molecular targets and pathways. For example, it has been shown to promote plant growth through the action of auxin and strigolactone, indicating its role in hormonal signaling pathways . The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
3-Ethyl-3-hydroxy-2-heptanone can be compared with other similar compounds such as:
3-Hydroxy-2-heptanone: Lacks the ethyl group, resulting in different chemical properties and reactivity.
3-Ethyl-2-heptanone:
2-Heptanone: A simpler ketone without the hydroxyl or ethyl groups, used in different industrial applications.
Propriétés
Numéro CAS |
54658-03-6 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-ethyl-3-hydroxyheptan-2-one |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-9(11,5-2)8(3)10/h11H,4-7H2,1-3H3 |
Clé InChI |
DBGUSILTSVPXGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



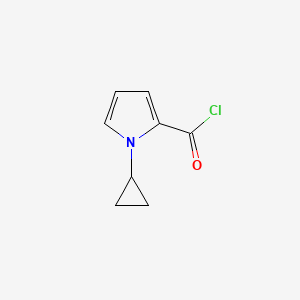
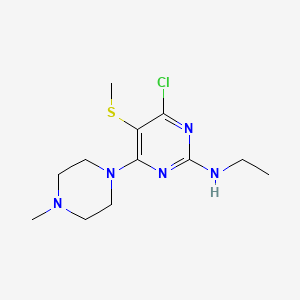
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)

